methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate

Description

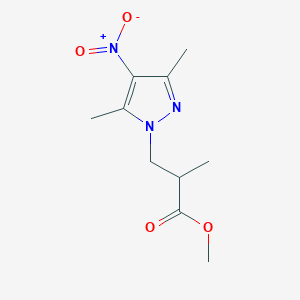

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate is a methyl ester derivative featuring a pyrazole ring substituted with two methyl groups, a nitro group, and a branched propanoate chain. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties. The nitro group at the 4-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-6(10(14)17-4)5-12-8(3)9(13(15)16)7(2)11-12/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGXQXXLOJZPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C(=O)OC)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate has been studied for its biological activities, particularly as a potential anti-cancer agent. Research has shown that pyrazole derivatives exhibit various pharmacological properties, including anti-inflammatory and anti-tumor effects.

Case Study: Anti-Cancer Activity

A study evaluated the cytotoxic effects of pyrazole derivatives on liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated that certain derivatives displayed potent inhibitory activity against these cancer cell lines, with IC50 values suggesting significant potential for further development as therapeutic agents .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.35 |

| Compound B | A549 | 8.74 |

| This compound | HepG2/A549 | TBD |

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide. The nitro group in the pyrazole structure can enhance biological activity, making it effective against various pests and diseases affecting crops.

Case Study: Pesticidal Properties

Research into the synthesis of pyrazole derivatives has indicated that modifications to the pyrazole ring can lead to enhanced insecticidal and fungicidal properties. These compounds have shown effectiveness against common agricultural pests, suggesting their potential as environmentally friendly alternatives to traditional pesticides .

Material Science

In material science, this compound can serve as a precursor for synthesizing novel materials with specific properties such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis

The compound can be polymerized to create materials with unique properties suitable for applications in coatings and composites. Studies have demonstrated that incorporating pyrazole derivatives into polymer matrices can improve thermal resistance and mechanical performance .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, primarily involving the nitro group and the pyrazole ring. The exact mechanism can vary depending on the biological or chemical context, but it often involves the modulation of enzyme activity or binding to receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Varied Substituents

Ethyl 2-methylpropanoate () shares the propanoate ester backbone but lacks the pyrazole and nitro functionalities. The absence of these groups reduces polarity, leading to shorter retention times in chromatographic analyses compared to the target compound. Ethyl 2-methylpropanoate primarily forms protonated dimers in ionization regions, a behavior likely enhanced in the nitro-substituted target due to its higher molecular weight and nitro group’s electron-deficient nature .

Furfuryl 2-methylpropanoate () replaces the pyrazole with a furan ring. While furan’s oxygen atom contributes to moderate polarity, pyrazole’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity. This difference could affect solubility (e.g., in polar solvents) and thermal stability, with pyrazole derivatives generally exhibiting higher melting points .

Table 1: Key Properties of Ester Derivatives

| Compound | Backbone | Heterocycle | Key Substituents | Polarity (Relative) |

|---|---|---|---|---|

| Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate | Propanoate | Pyrazole | Nitro, 3,5-dimethyl | High |

| Ethyl 2-methylpropanoate | Propanoate | None | Ethyl, methyl | Low |

| Furfuryl 2-methylpropanoate | Propanoate | Furan | Furfuryl | Moderate |

Pyrazole Derivatives with Functional Group Variations

Compound 11a/11b (): These derivatives feature amino and hydroxy groups on the pyrazole ring instead of nitro and methyl groups. Amino groups are electron-donating, increasing nucleophilicity at the pyrazole core, whereas the nitro group in the target compound directs electrophilic substitution reactions to specific positions.

Compound 7a/7b (): These thiophene-pyrazole hybrids incorporate sulfur atoms, which introduce distinct electronic effects (e.g., resonance stabilization) and alter solubility profiles. The target compound’s nitro group may confer stronger oxidative stability compared to sulfur-containing analogs, which are prone to oxidation under harsh conditions .

Table 2: Reactivity and Stability of Pyrazole Derivatives

| Compound | Functional Groups | Reactivity Profile | Stability Considerations |

|---|---|---|---|

| This compound | Nitro, methyl | Electrophilic substitution favored at electron-deficient positions | Resistant to nucleophilic attack |

| 11a/11b (Amino/hydroxy pyrazoles) | Amino, hydroxy | Nucleophilic reactions at pyrazole core | Prone to oxidation of amino groups |

| 7a/7b (Thiophene-pyrazoles) | Thiophene, amino | Sulfur-mediated redox activity | Oxidative degradation possible |

Biological Activity

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate (CAS No. 1005670-63-2) is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound features a pyrazole ring, which is known for its pharmacological significance, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₅N₃O₄

- Molar Mass : 241.24 g/mol

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds, including this compound, which demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example:

- Inhibition of TNF-α : Up to 85% at a concentration of 10 µM.

- Inhibition of IL-6 : Ranged from 76% to 93% compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that pyrazole derivatives can inhibit the growth of:

- Bacterial Strains : Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris.

- Fungal Strains : Aspergillus niger.

The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 µg/mL to higher concentrations depending on the specific strain and compound structure .

3. Anticancer Activity

The pyrazole nucleus has been linked to anticancer properties through various mechanisms, including inhibition of tumor cell proliferation and induction of apoptosis. In one study, compounds similar to this compound were tested against prostate cancer cell lines (PC-3), showing promising results with IC50 values lower than those of standard chemotherapeutics like Sorafenib .

Case Studies

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Various pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Burguete et al. (2016) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv |

| Recent Study (2021) | Pyrazole-based compounds | Anticancer | IC50 = 26.1 nM against VEGFR-2 |

The biological activities of this compound can be attributed to several mechanisms:

- Cytokine Inhibition : Reducing the levels of inflammatory cytokines.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 1H-pyrazole ring substituted with methyl groups at positions 3 and 5, a nitro group at position 4, and a 2-methylpropanoate ester at the N-1 position. The synthetic challenges include:

- Regioselective nitration at the 4-position of the pyrazole ring without side reactions.

- Steric and electronic control during alkylation to ensure N-1 substitution over N-2.

- Stability of the nitro group under basic alkylation conditions.

Preparation Methodologies

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The pyrazole core is synthesized first, followed by nitration.

Cyclization of Acetylacetone with Hydrazine

3,5-Dimethyl-1H-pyrazole is synthesized via cyclization of acetylacetone (2,4-pentanedione) with hydrazine hydrate:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}

$$

Conditions : Reflux in ethanol, 80°C, 6 hours. Yield: 85–90%.

Nitration at Position 4

Nitration is achieved using a mixed acid system:

$$

\text{C}5\text{H}8\text{N}2 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}5\text{H}7\text{N}3\text{O}2

$$

Conditions : Dropwise addition of fuming HNO₃ (90%) to H₂SO₄ at 0°C, followed by 3,5-dimethyl-1H-pyrazole. Stirred for 4 hours at 25°C. Yield: 70–75%.

Table 1: Nitration Optimization

| Nitrating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 → 25 | 4 | 75 |

| Acetyl nitrate | -10 | 6 | 65 |

| HNO₃/Ac₂O | 10 | 3 | 68 |

Alkylation with Methyl 2-Bromo-2-methylpropanoate

The N-1 alkylation is performed using a bromoester and a strong base:

Reaction Mechanism

The pyrazole nitrogen attacks the electrophilic carbon of the bromoester in an Sₙ2 mechanism:

$$

\text{C}5\text{H}7\text{N}3\text{O}2 + \text{BrC(CH}3\text{)2COOCH}3 \xrightarrow{\text{Base}} \text{C}{10}\text{H}{15}\text{N}3\text{O}_4

$$

Procedure

- Reagents : 3,5-Dimethyl-4-nitro-1H-pyrazole (1 eq), methyl 2-bromo-2-methylpropanoate (1.2 eq), Cs₂CO₃ (2 eq), DMF (solvent).

- Conditions : 0°C, 2 hours; then 25°C, 12 hours.

- Workup : Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, concentrate.

- Purification : Column chromatography (hexane:EtOAc 4:1). Yield: 60–65%.

Table 2: Alkylation Conditions Comparison

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 0 → 25 | 14 | 65 |

| K₂CO₃ | DMSO | 25 | 18 | 55 |

| NaH | THF | 0 → 25 | 10 | 50 |

Alternative Route: Nitration Post-Alkylation

This method involves alkylating 3,5-dimethyl-1H-pyrazole first, followed by nitration:

Alkylation of 3,5-Dimethyl-1H-pyrazole

- Reagents : 3,5-Dimethyl-1H-pyrazole, methyl 2-bromo-2-methylpropanoate, K₂CO₃, DMF.

- Yield : 70% (unoptimized).

Nitration of Alkylated Intermediate

Analytical Characterization

Key spectroscopic data for the target compound:

Industrial-Scale Considerations

Applications and Derivatives

The compound serves as a precursor to herbicides and GABA receptor antagonists. Hydrogenation of the nitro group yields amino derivatives used in drug discovery.

Q & A

Q. What are the common synthetic routes for methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via refluxing pyrazole derivatives with appropriate reactants in solvents like ethanol or xylene. For example, refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole with a nitro-containing precursor in ethanol for 2 hours followed by recrystallization (DMF:EtOH, 1:1) yields crystalline products . Optimization involves adjusting reflux duration (2–30 hours), solvent polarity, and purification methods (e.g., recrystallization vs. column chromatography). Prolonged reflux in xylene (25–30 hours) with chloranil as an oxidizing agent improves nitro-group incorporation .

Q. How is the purity of this compound assessed using analytical techniques?

- Methodological Answer : Thin-layer chromatography (TLC) with a toluene/ethyl acetate/water (8.7:1.2:1.1) solvent system and iodine vapor visualization is used for preliminary purity checks . High-performance liquid chromatography (HPLC) with reverse-phase columns and UV detection provides quantitative purity analysis. Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., nitro, ester) by comparing peaks to reference spectra .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and stereochemistry. X-ray crystallography resolves the 3D structure, as demonstrated for analogous pyrazole derivatives (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while elemental analysis validates empirical formulas .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

- Methodological Answer : Density functional theory (DFT) calculations using software like Gaussian or ORCA predict electronic properties (e.g., HOMO-LUMO gaps) and nitro-group stability under thermal or photolytic conditions. Molecular dynamics simulations in solvents (e.g., ethanol, DMF) model solvation effects and reaction pathways. PubChem-derived SMILES and InChI identifiers enable database comparisons for reactivity trends .

Q. How can researchers resolve contradictions in reported synthesis yields across literature?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from solvent choice (ethanol vs. dioxane), stoichiometric ratios, or purification techniques. Systematic studies using design of experiments (DoE) can isolate critical variables. For instance, triethylamine as a base in dioxane enhances nitro-group retention compared to ethanol-based syntheses . Kinetic studies under varying temperatures and catalyst loads (e.g., chloranil) further clarify optimal conditions .

Q. What strategies enable derivatization of this compound for functional group interconversion?

- Methodological Answer : The nitro group can be reduced to an amine using sodium borohydride or catalytic hydrogenation, enabling further coupling reactions (e.g., amidation) . Mannich reactions with formaldehyde and amines introduce alkylamino side chains, as demonstrated for pyrazole-phenol derivatives . Ester hydrolysis under basic conditions yields carboxylic acid intermediates for peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.